molecular formula C10H8BrNO2 B1277830 7-bromo-5-methyl-1H-indole-2-carboxylic Acid CAS No. 15936-75-1

7-bromo-5-methyl-1H-indole-2-carboxylic Acid

Cat. No.: B1277830
CAS No.: 15936-75-1
M. Wt: 254.08 g/mol
InChI Key: FEKBHGAFULIULQ-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Biochemical Analysis

Biochemical Properties

7-bromo-5-methyl-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus, indicating its potential as an antimicrobial agent . The compound’s interactions with enzymes and proteins are primarily through its indole ring, which allows it to bind to active sites and inhibit or activate enzymatic functions. This interaction can lead to significant changes in biochemical pathways, making it a valuable compound for studying enzyme regulation and protein interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to inhibit cell proliferation in human cancer cell lines, particularly in Hep G2 hepatocellular carcinoma cells . This inhibition is likely due to the compound’s ability to interfere with cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, this compound can induce apoptosis or cell cycle arrest, making it a potential candidate for cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Preparation Methods

The synthesis of 7-bromo-5-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 5-methylindole, followed by carboxylation at the 2-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and carbon dioxide or carbonylation reagents for the carboxylation step . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts.

Chemical Reactions Analysis

7-Bromo-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

7-Bromo-5-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 7-bromo-5-methyl-1H-indole-2-carboxylic acid include other brominated indole derivatives, such as 7-bromoindole-2-carboxylic acid and 5-bromoindole-2-carboxylic acid . These compounds share structural similarities but differ in their substitution patterns, which can influence their chemical reactivity and biological activity. The unique combination of bromine and methyl groups in this compound distinguishes it from its analogs, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

7-bromo-5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-2-6-4-8(10(13)14)12-9(6)7(11)3-5/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKBHGAFULIULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257001
Record name 7-Bromo-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15936-75-1
Record name 7-Bromo-5-methyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15936-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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